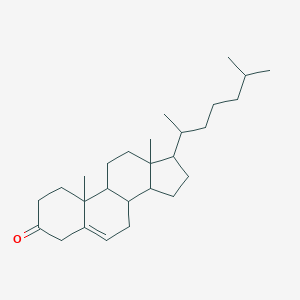

5-Cholesten-3-one

Description

Structure

2D Structure

Propriétés

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLNOIGPMGLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-54-7 | |

| Record name | Cholesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Pathways of 5 Cholesten 3 One

Enzymatic Formation of 5-Cholesten-3-one from Cholesterol

The primary enzymatic route for the formation of this compound from cholesterol involves the action of cholesterol oxidase. This enzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol.

Role of Cholesterol Oxidase (EC 1.1.3.6) in this compound Production

Kinetic Mechanisms of Cholesterol Oxidase Activity

The kinetic mechanisms of cholesterol oxidase activity have been investigated for enzymes from various sources, revealing variations in their catalytic pathways. For instance, the cholesterol oxidase from Brevibacterium sterolicum (BCO) operates via a ping-pong mechanism, while the enzyme from Streptomyces hygroscopicus (SCO) follows a sequential pathway. nih.gov

Studies have determined turnover numbers for these enzymes. For SCO, the turnover number at infinite cholesterol and oxygen concentrations is reported as 202 s⁻¹, while for BCO, it is 105 s⁻¹. nih.gov The rates of flavin reduction under anaerobic conditions, extrapolated to saturating substrate concentration, are approximately 235 s⁻¹ for BCO and 232 s⁻¹ for SCO in the presence of specific detergents. nih.gov

Kinetic data for BCO are compatible with a step preceding the reaction with oxygen, potentially involving the interconversion of reactive and nonreactive forms of the enzyme. nih.gov The presence of micelles, necessary to solubilize the substrate, may influence oxygen availability or reactivity towards the enzyme. nih.gov

Substrate Specificity and Stereochemistry in Conversion to this compound

Cholesterol oxidases exhibit a broad substrate specificity within the cholestan family, but the presence of a 3β-hydroxyl group is generally an essential requirement for substrate activity. scirp.orgd-nb.infoscielo.br The enzyme catalyzes the oxidation of the C(3)-OH group of the cholestan system to yield the corresponding carbonyl product. d-nb.info

The length and type of the side chain at position C-17 of a 3β-hydroxy steroid can significantly influence the rate of oxidation. portlandpress.com For example, shortening the side chain at C-17 to just one carbon or its complete removal results in a dramatic reduction in the oxidation rate, although the apparent Kᵢ is unaffected in some cases. researchgate.net Conversely, a hydroxyl group in the 25- or 26-position of the cholesterol side-chain decreases the enzyme's affinity for the steroid. researchgate.net

The conversion of cholesterol to 4-cholesten-3-one (B1668897) by cholesterol oxidase involves this compound as an intermediate. researchgate.netportlandpress.comportlandpress.com The isomerization step, which converts this compound to 4-cholesten-3-one, necessitates the removal of a hydrogen atom from C-4 and the insertion of one at C-6. portlandpress.com Studies using deuterium-labeled cholesterol have shown that the 4β-hydrogen atom can be transferred to the 6β-position during this isomerization. portlandpress.comportlandpress.com

Influence of Enzyme Concentration and Temperature on this compound Formation

The enzymatic activity of cholesterol oxidase, and thus the formation of this compound (as an intermediate or product depending on the specific enzyme and conditions), is influenced by factors such as enzyme concentration and temperature.

Increasing enzyme concentration generally leads to a higher rate of the oxidation reaction. ui.ac.idresearchgate.net Studies have shown that the amount of cholesterol degraded increases with higher enzyme concentrations. researchgate.net

Temperature also plays a significant role in cholesterol oxidase activity. The optimal temperature for cholesterol oxidase activity varies depending on the source of the enzyme. For instance, the optimum temperature for cholesterol oxidase from Brevibacterium sp. was found to be 53°C. scielo.br Another study reported optimal degradation of cholesterol by cholesterol oxidases from P. fluorescens and Streptomyces species at 37°C, with lower degradation observed at 4°C. researchgate.net

Research on the temperature dependency of the conversion of this compound to 4-cholesten-3-one by Streptomyces cinnamomeus cholesterol oxidase in monolayer systems showed Arrhenius activation energies of +27 kJ/mol for pure this compound monolayers and +96 kJ/mol in mixed phospholipid-containing monolayers. nih.gov These findings suggest that the physical state of the substrate can influence the temperature dependence of the enzymatic reaction. nih.gov

A summary of reported optimal conditions for cholesterol oxidase activity from different sources is presented in the table below:

| Enzyme Source | Optimum Temperature (°C) | Optimum pH |

| Brevibacterium sp. | 53 | 7.5 |

| Streptomyces sp. | 37 | 7.0-8.0 |

| Pseudomonas fluorescens | 37 | Not specified |

Note: Data compiled from various sources researchgate.netscielo.brsigmaaldrich.com. pH optimum for Streptomyces sp. is a range where activity is at least 80% of maximum.

Proposed Intermediates in Cholesterol Catabolism Involving this compound

This compound is a recognized intermediate in the microbial catabolism of cholesterol, particularly in the pathway leading to coprostanol formation in the gut. nih.govmdpi.commdpi.comnih.gov One proposed pathway for cholesterol catabolism by intestinal microorganisms involves the conversion of cholesterol to this compound, followed by its isomerization to 4-cholesten-3-one. nih.govmdpi.commdpi.com Subsequently, 4-cholesten-3-one can be converted to 5β-cholestan-3-one and then to 5β-cholestan-3β-ol (coprostanol). nih.govmdpi.com

Studies with Eubacterium coprostanoligenes have shown that this compound is efficiently converted to coprostanol, supporting its role as an intermediate in this pathway. nih.gov Similarly, Bacteroides sp. strain D8, a cholesterol-reducing bacterium from human feces, was found to convert 4-cholesten-3-one and coprostanone to coprostanol in vitro, indicating an indirect pathway involving these intermediates, which are downstream of this compound. mdpi.commdpi.com

Beyond microbial metabolism, this compound and its derivatives may be involved in other metabolic processes. For instance, 5-cholesten-3β, 25-diol 3-sulfate (25HC3S), a sulfated oxysterol, is biosynthesized from 25-hydroxycholesterol (B127956), which is itself derived from cholesterol. plos.orgnih.govresearchgate.net While not directly formed from this compound, this highlights the metabolic fate of cholesterol through oxygenated intermediates.

Conversion of this compound to Other Steroids

The primary conversion of this compound discussed in the context of cholesterol oxidase activity is its isomerization to 4-cholesten-3-one. researchgate.netresearchgate.netsigmaaldrich.comscirp.org This reaction involves the movement of the double bond from the Δ⁵ position to the Δ⁴ position in the steroid ring structure. researchgate.netscirp.org This isomerization is catalyzed by the isomerase activity of cholesterol oxidase itself. researchgate.netresearchgate.netsigmaaldrich.comscirp.org

In the microbial catabolism of cholesterol, this compound is converted to 4-cholesten-3-one, which then serves as an intermediate in the formation of coprostanol. nih.govmdpi.commdpi.comnih.gov This conversion involves the reduction of the Δ⁴ double bond and the 3-keto group. mdpi.com

Other metabolic transformations of cholesterol and related sterols can involve the formation of oxysterols. For example, 7α-hydroxy-4-cholesten-3-one is an intermediate in the bile acid synthesis pathway, derived from 4-cholesten-3-one. pnas.orguniprot.org While this compound is upstream of 4-cholesten-3-one, this illustrates how the 3-keto-Δ⁴ structure, formed from this compound, can be further modified.

Some studies also suggest that this compound can undergo autooxidation to form products like 4-cholesten-6β-ol-3-one, particularly when this compound accumulates. researchgate.netoup.com This indicates a potential non-enzymatic or enzyme-assisted oxidative transformation pathway for this compound.

The conversion of this compound to other steroids is thus primarily centered on its isomerization to 4-cholesten-3-one, a critical step in both microbial cholesterol degradation and as a branching point for other steroid metabolic pathways.

Isomerization to 4-Cholesten-3-one

A significant metabolic fate of this compound is its isomerization to 4-cholesten-3-one (cholestenone). researchgate.netjapsonline.comresearchgate.netresearchgate.netnih.gov This reaction involves the migration of the double bond from the Δ5 position to the Δ4 position, conjugated with the 3-keto group. researchgate.netresearchgate.netfrontiersin.org This isomerization is a crucial step in various metabolic pathways, including the formation of bile acids and the degradation of cholesterol by microorganisms. researchgate.netnih.gov

Enzymatic Isomerization Mechanisms

The enzymatic isomerization of this compound to 4-cholesten-3-one is primarily catalyzed by enzymes with 3-ketosteroid isomerase activity. Cholesterol oxidase, a bifunctional enzyme, catalyzes both the oxidation of cholesterol to this compound and the subsequent isomerization to 4-cholesten-3-one. researchgate.netjapsonline.comresearchgate.net This enzyme is found in various microorganisms and is FAD-dependent. researchgate.netjapsonline.comresearchgate.net

Mammalian glutathione (B108866) transferases (GSTs), particularly GST A3-3, have also been shown to possess ketosteroid isomerase activity, efficiently catalyzing the isomerization of Δ5-3-ketosteroids like 5-androstene-3,17-dione and 5-pregnen-3,20-dione. frontiersin.org However, this compound is reported not to be a substrate for mammalian GST A3-3, possibly due to steric hindrance from its bulky C-17 side chain. frontiersin.org

Acid and Base Catalyzed Isomerization Kinetics

The isomerization of this compound to 4-cholesten-3-one can also occur under acid or base catalysis in vitro. mindat.orgacs.orgacs.org This chemical isomerization involves the migration of the double bond into conjugation with the ketone, leading to the thermodynamically more stable Δ4 isomer. acs.orgacs.org Studies on the kinetics of this reaction in solvents like ethanol (B145695) and acetic acid have been conducted. acs.orgrsc.org

In acetic acid, the rearrangement of cholest-5-en-3-one to cholest-4-en-3-one in the dark follows first-order kinetics and is catalyzed by acetic acid molecules. rsc.org The presence of oxygen and metal ions can lead to accompanying autoxidation. rsc.org The isomerization in acetic acid appears to proceed via at least two heterolytic pathways. rsc.org

Data from a study on the acid and base catalyzed isomerization in 95% ethanol at 25°C provides insight into the kinetics. The conversion can be monitored by the change in absorbance at 240 nm, where the Δ4 isomer exhibits an intense band not present in the Δ5 isomer. acs.orgacs.org

Factors Affecting the Isomerization Rate (e.g., C-17 Side Chain)

The structure of the steroid, particularly the C-17 side chain, can influence the rate of enzymatic isomerization of Δ5-3-ketosteroids. While some studies with cholesterol oxidase suggest that the absence or modification of the C-17 side chain might not significantly affect the oxidation rate of sterols in oriented monolayers, other research indicates that the length of the side chain can impact substrate recognition and activity. researchgate.netresearchgate.netopenaccessebooks.com

Specifically, the absence of the C-17 side chain, as in 5-androstene-3,17-dione, slightly increased the Vmax of the isomerase activity of Nocardia cholesterol oxidase compared to this compound, but it significantly increased the Km. researchgate.net This suggests that while the enzyme can process substrates without the full cholesterol side chain, the affinity for such substrates is lower. researchgate.net As mentioned earlier, the bulky C-17 side chain of this compound is thought to prevent it from being a substrate for mammalian GST A3-3. frontiersin.org

Further Metabolic Transformations of this compound Derivatives

This compound and its derivatives can undergo further metabolic transformations, leading to the formation of various oxysterols and other steroid metabolites.

Formation of Sulfated Oxysterols from Cholesterol Metabolites (e.g., 5-cholesten-3β,25-diol 3-sulfate, 5-cholesten-3β,25-diol, disulfate)

Oxysterols, which are oxygenated derivatives of cholesterol, can be further metabolized through sulfation. This process is catalyzed by sulfotransferases and results in the formation of sulfated oxysterols, which can have important regulatory functions. plos.orgvcu.edumdpi.comencyclopedia.pub

Specific examples of sulfated oxysterols derived from cholesterol metabolism include 5-cholesten-3β,25-diol 3-sulfate (25HC3S) and 5-cholesten-3β,25-diol disulfate (25HCDS). plos.orgvcu.edumdpi.comencyclopedia.pub These compounds have been identified in hepatocytes and are considered novel regulatory metabolites. plos.orgvcu.edugoogle.comnih.gov

The biosynthesis of 25HC3S can occur through the sulfation of 25-hydroxycholesterol (25HC) at the 3β-position, primarily catalyzed by sulfotransferase 2B1b (SULT2B1b). plos.orgvcu.edumdpi.comencyclopedia.pubnih.gov 25HC itself is an oxysterol produced from cholesterol. plos.orgvcu.eduencyclopedia.pubnih.gov Further sulfation of 25HC3S by sulfotransferase 2A1 (SULT2A1) can lead to the formation of the disulfated derivative, 25HCDS. plos.orgvcu.edumdpi.comencyclopedia.pub

Involvement of Hydroxycholesterol Sulfotransferase 2B1b (SULT2B1b)

While this compound itself is not directly identified as a primary substrate for Hydroxycholesterol Sulfotransferase 2B1b (SULT2B1b) in the provided search results, SULT2B1b plays a significant role in the metabolism of related oxysterols derived from cholesterol. SULT2B1b is known to sulfate (B86663) 25-hydroxycholesterol (25HC) to form 5-cholesten-3beta,25-diol 3-sulfate (25HC3S) and subsequently 5-cholesten-3beta,25-diol disulfate (25HCDS). wikipedia.orgbioscientifica.comnih.govnih.govnih.gov This sulfation by SULT2B1b is involved in the regulation of lipid metabolism. wikipedia.orgbioscientifica.comnih.govnih.gov SULT2B1b has also been shown to sulfate 7-ketocholesterol, another cholesterol oxide derivative. steraloids.com The activity of SULT2B1b in sulfating oxysterols highlights a metabolic route for cholesterol derivatives, although a direct link with this compound as a substrate is not explicitly detailed in the search results.

Biosynthetic Pathways and Regulation

This compound can be formed from cholesterol through oxidation of the 3β-hydroxyl group. citeab.comwikidata.org This conversion is an initial step in certain cholesterol metabolic pathways. Following its formation, this compound can undergo isomerization to 4-cholesten-3-one, a reaction catalyzed by enzymes such as cholesterol oxidase or 3β-hydroxysteroid dehydrogenases/isomerases. citeab.comwikidata.orgchemicalbook.com This isomerization is a crucial step, particularly in the bacterial transformation of cholesterol. citeab.comwikidata.org

The biosynthesis of other cholesterol-derived metabolites, such as sulfated oxysterols, involves a series of enzymatic steps. For instance, the formation of 25HC3S involves the hydroxylation of cholesterol by CYP27A1 to produce 25HC, followed by sulfation of 25HC catalyzed by SULT2B1b. nih.govnih.gov These pathways and the enzymes involved are subject to regulation, influencing lipid homeostasis. wikipedia.orgbioscientifica.comnih.gov While the direct regulatory mechanisms specifically governing the formation and metabolism of this compound in mammalian systems are not extensively detailed in the provided results, its position as an intermediate suggests its levels are influenced by the enzymes catalyzing its formation and subsequent transformations within broader cholesterol metabolic networks.

Bacterial Transformation of Cholesterol through this compound Pathway

Intestinal bacteria play a significant role in the metabolism of cholesterol that reaches the colon. A major transformation is the conversion of cholesterol to coprostanol, a sterol that is poorly absorbed in the intestine and primarily excreted in feces. fishersci.se This conversion can occur via different pathways, with the indirect pathway involving this compound and 4-cholesten-3-one as intermediates. citeab.comwikidata.orgfishersci.se

Microbial Catabolism to Coprostanol

The microbial catabolism of cholesterol to coprostanol is a key process in the gut. In the indirect pathway, cholesterol is initially oxidized to this compound, which is then rapidly isomerized to 4-cholesten-3-one. citeab.comwikidata.orgfishersci.se Subsequently, 4-cholesten-3-one is reduced to coprostanone, which is then further reduced to coprostanol. wikidata.orgfishersci.se This pathway is supported by the detection of 4-cholesten-3-one and coprostanone as intermediates in fecal samples and bacterial cultures. The efficiency of this microbial conversion varies among individuals and is correlated with the composition of the gut microbiota. fishersci.se

Role of Specific Bacterial Strains (e.g., Bacteroides sp. strain D8, Eubacterium coprostanoligenes)

Specific bacterial strains are known to mediate the conversion of cholesterol to coprostanol. Genera such as Eubacterium and Bacteroides are among the main bacterial taxa identified as carrying out this transformation. fishersci.se Eubacterium coprostanoligenes and Bacteroides sp. strain D8 have been specifically studied for their ability to convert cholesterol to coprostanol. wikidata.org Research has shown that Bacteroides sp. strain D8, isolated from human feces, can convert cholesterol to coprostanol, with 4-cholesten-3-one and coprostanone detected as intermediates, suggesting its utilization of the indirect pathway. Similarly, Eubacterium coprostanoligenes has been shown to convert cholesterol, with evidence supporting an indirect pathway involving 4-cholesten-3-one. Studies with these strains have provided insights into the microbial enzymes and mechanisms involved in this important metabolic process.

This compound in Steroidogenesis Pathways

This compound is a metabolite of cholesterol, which is a primary precursor for the biosynthesis of all steroid hormones in mammals. While cholesterol is directly channeled into classical steroidogenesis pathways in endocrine tissues, the role of this compound as a direct intermediate in the synthesis of steroid hormones like androgens, estrogens, or corticosteroids is not a central theme in the provided search results.

Interactions with Steroidogenic Enzymes

This compound interacts with several enzymes involved in steroid and sterol metabolism, some of which are classified as steroidogenic enzymes due to their roles in the broader steroid biosynthesis pathways.

As mentioned in its biosynthesis, this compound is formed through the action of 3-beta-hydroxysteroid dehydrogenase type 7 on 7a-hydroxycholesterol fishersci.ca. Hydroxysteroid dehydrogenases are a class of enzymes crucial for steroidogenesis, catalyzing the oxidation or reduction of hydroxyl groups on steroids and often involved in the interconversion of different steroid forms uni.lu.

Another enzyme interacting with this compound is cholesterol oxidase. This enzyme catalyzes the conversion of this compound to 4-cholesten-3-one through an oxidation/isomerization reaction citeab.comuni.lu. While cholesterol oxidase is involved in sterol metabolism, its classification strictly as a "steroidogenic enzyme" typically depends on the definition used, with the term often reserved for enzymes in the steroid hormone synthesis pathway originating from cholesterol, such as cytochrome P450s and hydroxysteroid dehydrogenases involved in hormone production uni.lu. Nevertheless, it directly interacts with and transforms the steroid structure of this compound.

In the context of bile acid synthesis, a derivative of this compound, 7a-hydroxy-cholestene-3-one, is a substrate for 3-oxo-5-beta-steroid-4-dehydrogenase fishersci.ca. This enzyme, another hydroxysteroid dehydrogenase, further processes this intermediate in the pathway leading to bile acids, demonstrating enzymatic interactions beyond the initial formation of the 3-oxo group.

It is also noteworthy that while some enzymes, such as glutathione transferase A3-3 (GST A3-3), exhibit ketosteroid isomerase activity and interact with other steroid ketones like 5-androsten-3,17-dione and 5-pregnen-3,20-dione, this compound has been shown not to be a substrate for the isomerization activity of GST A3-3. This finding helps to delineate the substrate specificity of enzymes within steroid metabolic pathways.

The interactions of this compound with these enzymes highlight its position as an intermediate or related metabolite in sterol and steroid processing pathways, particularly in the context of bile acid biosynthesis and other transformations of the cholesterol skeleton.

Here is a summary of some enzymatic transformations involving this compound or its derivatives:

| Substrate | Enzyme | Product | Pathway/Process |

| 7a-Hydroxycholesterol | 3-beta-hydroxysteroid dehydrogenase type 7 | 7a-Hydroxy-cholestene-3-one | Bile Acid Biosynthesis |

| This compound | Cholesterol oxidase | 4-Cholesten-3-one | Sterol Metabolism |

| 7a-Hydroxy-cholestene-3-one | 3-oxo-5-beta-steroid-4-dehydrogenase | 7a-Hydroxy-5b-cholestan-3-one | Bile Acid Biosynthesis |

Biological Activities and Physiological Roles of 5 Cholesten 3 One

Influence on Metabolic Homeostasis

The effects of 5-cholesten-3-one on metabolic homeostasis have been examined, with a focus on glucose and lipid metabolism.

Anti-diabetic Effects and Alleviation of Hyperglycemia and Hyperinsulinemia

Dietary supplementation with this compound has shown promise in attenuating hyperglycemia and severe hyperinsulinemia in obese db/db mice, a model for type 2 diabetes. nih.govnih.govmdpi.comresearchgate.net These effects suggest that this compound may help improve abnormal glucose metabolism associated with obesity. nih.govnih.govmdpi.comresearchgate.net

Modulation of Lipid Biosynthesis via SREBP Signaling (through sulfated derivatives)

Sulfated derivatives of oxysterols, such as 5-cholesten-3β, 25-diol, disulfate (25HCDS) and 5-cholesten-3β, 25-diol 3-sulfate (25HC3S), have been identified as potent regulators of lipid metabolism. plos.orgvcu.edunih.gov Administration of 25HCDS has been shown to significantly decrease SREBP-1/2 activities by suppressing the expression of their target genes involved in lipid biosynthesis, including ACC, FAS, and HMG-CoA reductase. plos.orgvcu.edu In mouse models of nonalcoholic fatty liver disease (NAFLD), 25HCDS administration decreased hepatic triglyceride and cholesterol levels by suppressing the LXR-SREBP-1c/SREBP-2 signaling pathway. vcu.edunih.gov Similarly, 25HC3S has been reported to decrease levels of LXR and SREBPs, inhibit SREBP processing, and subsequently downregulate key enzymes in lipid biosynthesis, leading to decreased intracellular lipid levels. researchgate.netgoogle.com

Here is a summary of the effects of sulfated 5-cholesten-3β,25-diol derivatives on lipid metabolism:

| Compound | Effect on SREBP Signaling | Effect on Lipid Levels (Hepatic Triglycerides, Cholesterol) | Model | Source |

| 25HCDS | Decreases SREBP-1/2 activity, suppresses target gene expression | Decreased hepatic triglycerides and cholesterol | Mouse NAFLD model | vcu.edunih.gov |

| 25HC3S | Decreases LXR and SREBP levels, inhibits SREBP processing | Decreased intracellular lipid levels | Hepatocytes, THP-1 macrophages | researchgate.netgoogle.com |

Immunomodulatory and Anti-inflammatory Properties

This compound has demonstrated immunomodulatory and anti-inflammatory effects, primarily through its influence on key signaling pathways and cytokine production.

Suppression of NFκB Signaling Pathway

Studies have shown that this compound exhibits an inhibitory effect on TNFα-induced nuclear factor kappa B (NFκB) activation in reporter gene assays. nih.govmdpi.comresearchgate.net This suggests that the suppression of the NFκB signaling pathway may contribute to the anti-inflammatory properties of this compound. nih.govmdpi.comresearchgate.net The anti-inflammatory properties via NFκB suppression in the intestinal tract may be partly responsible for the alleviation of chronic inflammation observed in db/db mice. nih.govmdpi.com

Reduction of Inflammatory Cytokine Production (e.g., MCP-1, IL-6, TNFα)

In db/db mice fed a diet supplemented with this compound, the production of inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα), was decreased. nih.govnih.govmdpi.comresearchgate.net This reduction in inflammatory cytokine levels is suggested to be a mechanism by which this compound alleviates chronic inflammation and improves hyperglycemia and hyperinsulinemia in these mice. nih.govnih.govmdpi.com MCP-1 levels were markedly reduced, and IL-6 was reduced by 50% in the this compound group compared to the control group in db/db mice. nih.gov

Here is a summary of the effects of this compound on inflammatory cytokines in db/db mice:

| Cytokine | Effect of this compound Supplementation | Model | Source |

| MCP-1 | Decreased production, markedly reduced | Obese db/db mice | nih.govnih.govmdpi.comresearchgate.net |

| IL-6 | Decreased production, reduced by 50% | Obese db/db mice | nih.govnih.govmdpi.comresearchgate.net |

| TNFα | Decreased production | Obese db/db mice | nih.govnih.govmdpi.comresearchgate.net |

Cellular and Molecular Interactions

The biological effects of this compound are mediated through its interactions at the cellular and molecular levels, influencing receptor activity, membrane properties, and gene expression.

Impact on Vitamin D Receptor (VDR) Activity and Osteogenic Differentiation of Mesenchymal Stem Cells

Research indicates that (+)-cholesten-3-one can induce osteogenic differentiation of bone marrow mesenchymal stem cells (MSCs) by activating the vitamin D receptor (VDR). This compound, possessing a ketone group, effectively promotes the activity of the Vitamin D Response Element (VDRE) promoter. Phenotypic cellular analysis has demonstrated that (+)-cholesten-3-one induces the differentiation of MSCs into osteogenic cells, leading to increased expression of specific osteogenesis markers such as alkaline phosphatase, collagen II, and Runt-related transcription factor 2. nih.govspandidos-publications.com Furthermore, (+)-cholesten-3-one significantly increased the expression of osteopontin, a known target of the VDR, suggesting its potential to activate VDR signaling pathways. nih.gov The VDR plays a critical role in controlling the osteogenic differentiation of MSCs and is considered an important pharmacological target for signaling pathways involved in this process. nih.govnih.gov Studies have also explored the regulatory role of microRNAs (miRNAs) in this process, finding that miR-351 is downregulated during (+)-cholesten-3-one-induced osteogenic differentiation of MSCs and negatively regulates this differentiation by targeting VDR. nih.gov

Interactions with Cellular Membranes

This compound has been shown to interact with cellular membranes, influencing their properties and potentially affecting membrane-associated processes. Studies using cholesterol oxidase, which converts cholesterol to 4-cholesten-3-one (B1668897), have indicated that this oxidized form of cholesterol can disrupt lipid rafts. biologists.com While the provided information primarily discusses 4-cholesten-3-one in the context of membrane interactions and fluidity changes frontiersin.orgplos.org, and 5α-cholestan-3-one's effects on synaptic transmission and membrane properties nih.gov, the structural similarity of this compound suggests potential analogous interactions. 5α-cholestan-3-one has been observed to reduce the staining of synaptic regions with a marker for lipid rafts and increase the fluorescence of a cholesterol probe, indicating a phase change within the membrane. nih.gov These effects were dependent on membrane cholesterol. nih.gov The interaction of sterols with membrane proteins also shows specificity based on sterol structure, including the polar headgroup, steroidal rings, and aliphatic side chains, which can influence protein membrane interactions like binding and oligomerization. acs.org

Regulation of Gene Expression (e.g., PPARγ, PGC-1α, IκB)

Sulfated oxysterols, including derivatives of this compound, have been implicated in the regulation of gene expression related to lipid metabolism and inflammatory responses. A novel sulfated oxysterol, 5-cholesten-3β,25-diol, disulfate (25HCDS), has been shown to substantially increase the expression of genes encoding PPARγ, PPARγ coactivator 1 alpha (PGC-1α), and IκB in mouse models of NAFLD. plos.orgvcu.edu This increase in expression was associated with decreased hepatic triglyceride and cholesterol levels, achieved by suppressing the LXR-SREBP-1c/SREBP-2 signaling pathway. plos.orgvcu.edu Furthermore, 25-hydroxycholesterol-3-sulfate (25HC3S), another sulfated oxysterol derived from 25-hydroxycholesterol (B127956), acts as a PPARγ ligand in macrophages and suppresses inflammatory responses via the PPARγ/IκB/NF-κB signaling pathway. nih.gov This involves increasing nuclear PPARγ and cytosolic IκB protein levels while decreasing nuclear NF-κB. nih.gov PPARγ is a transcription factor highly expressed in adipose tissue that regulates genes involved in metabolic pathways, including energy expenditure and oxidative phosphorylation. nih.gov PGC-1α is a transcriptional coactivator that interacts with nuclear receptors like PPARγ and regulates genes involved in energy metabolism and mitochondrial biogenesis. wikipedia.orgfrontiersin.org The IκB protein is a key regulator of the NF-κB pathway, which is involved in inflammatory responses. nih.govfrontiersin.org

Potential Therapeutic Applications and Disease Models

The biological activities of this compound and its derivatives suggest potential therapeutic applications, particularly in the context of metabolic disorders like obesity and nonalcoholic fatty liver disease, as evidenced by studies in relevant animal models.

Obesity-associated Metabolic Disorders (e.g., db/db mice models)

Here is a summary of the effects of dietary this compound in db/db mice:

| Parameter | Effect of Dietary this compound in db/db Mice | Citation |

| Hyperglycemia | Markedly attenuated | nih.govresearchgate.net |

| Hyperinsulinemia | Markedly attenuated | nih.govresearchgate.net |

| Hepatomegaly | Significantly alleviated | nih.govresearchgate.net |

| Serum Triglyceride Levels | Significantly alleviated | nih.govresearchgate.net |

| Hepatic Steatosis | Not significantly improved | nih.govresearchgate.net |

| Obesity | Not significantly improved | nih.govresearchgate.net |

| Inflammatory Cytokines | Decreased (MCP-1, IL-6, TNFα) | nih.govresearchgate.net |

| NFκB Activation | Inhibitory effect on TNFα-induced activation | nih.govresearchgate.net |

Nonalcoholic Fatty Liver Disease (NAFLD) Models (through sulfated oxysterols)

Sulfated oxysterols derived from cholesterol, including those related to this compound, have shown promise in NAFLD models. Administration of 5-cholesten-3β,25-diol, disulfate (25HCDS) to NAFLD mouse models significantly decreased lipid levels in vivo. plos.orgvcu.edu Analysis of liver lipid profiles showed that 25HCDS administration significantly decreased cholesterol, free fatty acids, and triglycerides. plos.orgvcu.edu This effect is suggested to be mediated by the inhibition of lipid biosynthesis via blocking SREBP signaling. plos.orgvcu.edu Furthermore, 25HCDS substantially increased the expression of genes encoding PPARγ, PGC-1α, and IκB, and decreased hepatic triglyceride and cholesterol levels by suppressing the LXR-SREBP-1c/SREBP-2 signaling pathway in these models. plos.orgvcu.edu Another sulfated oxysterol, 25-hydroxycholesterol 3-sulfate (25HC3S), has also been shown to decrease lipid accumulation in diet-induced NAFLD mouse models. encyclopedia.pub These findings highlight the potential of sulfated oxysterols as potent regulators of lipid metabolism and inflammatory responses in the context of NAFLD. plos.orgvcu.edu

Here is a summary of the effects of 25HCDS in NAFLD mouse models:

| Parameter | Effect of 25HCDS Administration | Citation |

| Hepatic Cholesterol | Decreased | plos.orgvcu.edu |

| Hepatic Free Fatty Acids | Decreased | plos.orgvcu.edu |

| Hepatic Triglycerides | Decreased | plos.orgvcu.edu |

| SREBP-1/2 Activity | Decreased | plos.orgvcu.edu |

| PPARγ Expression | Increased | plos.orgvcu.edu |

| PGC-1α Expression | Increased | plos.orgvcu.edu |

| IκB Expression | Increased | plos.orgvcu.edu |

| LXR-SREBP-1c/SREBP-2 Signaling | Suppressed | plos.orgvcu.edu |

Bone Diseases and Osteogenic Promotion

Research has investigated the potential of (+)-cholesten-3-one (this compound) in promoting osteogenic differentiation, a process crucial for bone formation and repair, and thus relevant to bone diseases. Studies utilizing an in vitro model with mesenchymal stem cells (MSCs) demonstrated that (+)-cholesten-3-one effectively promoted the activity of the vitamin D receptor response element (VDRE) promoter nih.govnih.govspandidos-publications.com.

Further phenotypic cellular analysis indicated that (+)-cholesten-3-one induced the differentiation of MSCs into osteogenic cells. This was evidenced by an increase in the expression of specific osteogenesis markers, including alkaline phosphatase, collagen II, and Runt-related transcription factor 2 nih.govnih.gov. The compound also significantly increased the expression of osteopontin, a known target of the vitamin D receptor (VDR), suggesting that (+)-cholesten-3-one may activate vitamin D receptor signaling nih.govnih.gov.

Studies involving overexpression or knockdown of VDR using small interfering RNA revealed that the pro-differentiation effects induced by (+)-cholesten-3-one were dependent on VDR nih.govnih.gov. The research further pinpointed the C-terminal region of the VDR as being responsible for the action of (+)-cholesten-3-one nih.govnih.gov. These findings suggest that (+)-cholesten-3-one induces osteogenic differentiation of MSCs by activating VDR, potentially offering a novel approach for treating bone diseases such as fractures and osteoporosis nih.govnih.gov.

While some studies have examined other cholestenone isomers, such as (+)-4-cholesten-3-one, in the context of osteogenesis, they have sometimes noted a lack of specificity, with induction of both osteogenesis and adipogenesis researchgate.net. This contrasts with the more specific osteogenic promotion observed with (+)-cholesten-3-one in the VDR-mediated pathway.

Anticancer Research (through 4-cholesten-3-one, a derivative)

Anticancer research has explored the properties of 4-cholesten-3-one, a sterol metabolite derived naturally from the oxidation of cholesterol iiarjournals.orgresearchgate.netiiarjournals.org. 4-cholesten-3-one has demonstrated various biological activities, including the inhibition of cancer cell growth and suppression of metastases researchgate.net.

Studies on breast cancer cell lines, specifically MCF-7 and MDA-MB-231, have shown that 4-cholesten-3-one decreases cell viability and inhibits migration ebi.ac.uknih.govnih.gov. This effect appears to be mediated, in part, by altering lipid metabolism. Research indicates that 4-cholesten-3-one treatment decreases the mRNA expression of enzymes involved in lipogenesis, including ACC1, FASN, SCD1, and HMGCR ebi.ac.uknih.govnih.gov. Concurrently, it has been shown to increase the expression of cholesterol transporters ABCG1 and ABCA1 ebi.ac.uknih.gov. These metabolic changes contribute to the disruption of membrane rafts, which serve as platforms for signaling regulation in cancer cells ebi.ac.uknih.govnih.gov.

Data from MTT assays on MDA-MB-231 cells illustrate the impact of 4-cholesten-3-one on cell viability. iiarjournals.org

| Treatment Group | Viability Reduction (24 h) | Viability Reduction (48 h) |

| 4-cholesten-3-one alone | ~50% | ~70% |

| 4-cholesten-3-one/TXT | Up to 75% | Up to 85% |

The effect of 4-cholesten-3-one on cell viability in breast cancer cells has been observed to be dose- and time-dependent, with reported IC50 values of 17.8 µM for MCF-7 and 14.1 µM for MDA-MB-231 cells after 48 hours nih.gov.

Furthermore, research has explored the potential of 4-cholesten-3-one in combination with chemotherapy agents. Studies combining 4-cholesten-3-one with docetaxel (B913) (TXT) in MDA-MB-231 triple-negative breast cancer cells showed a stronger reduction in cell viability and migration compared to either treatment alone iiarjournals.orgiiarjournals.orgnih.gov. The combination treatment also led to markedly decreased levels of lipogenic enzymes and the multidrug resistance enzyme PGP nih.gov.

Chemical Synthesis and Derivatization of 5 Cholesten 3 One for Research

Synthetic Routes from Cholesterol Dibromide

One established synthetic route to prepare 5-cholesten-3-one involves starting from cholesterol dibromide. This method typically begins with the bromination of cholesterol to form cholesterol dibromide (specifically, 5α,6β-dibromocholestan-3β-ol). orgsyn.org This dibrominated intermediate is then oxidized, for example, using reagents like acid permanganate, chromic acid, or sodium dichromate, to yield 5α,6β-dibromocholestan-3-one. orgsyn.org The final step involves the debromination of 5α,6β-dibromocholestan-3-one to regenerate the double bond and produce this compound. orgsyn.org Debromination can be achieved using reducing agents such as zinc dust in solvents like boiling ethanol (B145695), methanol, or ether containing a small amount of acetic acid. orgsyn.org Under mild debromination conditions, it is possible to isolate the unconjugated ketone, this compound. scribd.com

Acid-Catalyzed Isomerization as a Synthetic Method

While primarily known as a method for converting this compound into its isomer, 4-cholesten-3-one (B1668897), acid-catalyzed isomerization is also relevant in the context of this compound synthesis and handling. The presence of a double bond adjacent to the ketone group in this compound makes it susceptible to isomerization under acidic conditions, leading to the migration of the double bond to the C-4 position, forming the α,β-unsaturated ketone, 4-cholesten-3-one. scribd.comacs.org This isomerization can occur even under relatively mild acidic conditions used in debromination procedures if not carefully controlled. scribd.com Mineral acids or bases can catalyze this isomerization, although it has been reported to be satisfactorily conducted on a micro scale using these reagents. orgsyn.org Isomerization with oxalic acid has also been reported. orgsyn.org For example, heating a mixture of this compound with anhydrous oxalic acid in ethanol results in the formation of 4-cholesten-3-one. orgsyn.orgscribd.com This highlights the importance of considering potential isomerization when synthesizing or working with this compound.

Enzymatic Synthesis using Cholesterol Oxidase

Cholesterol oxidase (EC 1.1.3.6) is a flavin-dependent bifunctional enzyme that catalyzes the oxidation of cholesterol (cholest-5-en-3β-ol) to this compound as a temporary intermediate. researchgate.netoup.comresearchgate.net This enzymatic reaction involves the dehydrogenation of the 3β-hydroxyl group of cholesterol, coupled with the reduction of molecular oxygen to hydrogen peroxide. researchgate.netresearchgate.netui.ac.id Following the oxidation, cholesterol oxidase also catalyzes the isomerization of the resulting this compound to 4-cholesten-3-one as the final product. researchgate.netoup.comresearchgate.netui.ac.idscialert.net While the enzyme ultimately produces 4-cholesten-3-one, the formation of this compound as an intermediate makes enzymatic oxidation of cholesterol a relevant method in the context of its synthesis or detection. researchgate.net The activity of cholesterol oxidase in converting cholesterol to this compound and subsequently to 4-cholesten-3-one has been studied, with this compound confirmed as an intermediate in this process. researchgate.net

Synthesis of Labeled this compound for Tracing Studies (e.g., deuterium (B1214612) labeling)

The synthesis of labeled this compound, such as through deuterium labeling, is crucial for tracing studies aimed at understanding its metabolic fate and biological pathways. While specific detailed synthetic procedures for deuterium-labeled this compound were not extensively detailed in the provided search results, the concept of using labeled steroids for tracing is well-established in biochemical research. Studies involving the incubation of cholesterol, this compound, and 4-cholesten-3-one with cholesterol oxidase in deuterated water (²H₂O) have shown the incorporation of deuterium into the 4-cholesten-3-one product, primarily at the 6β position. researchgate.net This indicates that labeling strategies can be applied to the cholesterol-5-cholesten-3-one-4-cholesten-3-one pathway to follow the movement and transformation of these molecules in biological systems. The synthesis of such labeled compounds would likely involve introducing the isotopic label at specific positions during the chemical or enzymatic synthesis of this compound or its precursors.

Preparation of this compound Derivatives for Biological Assays (e.g., sulfated oxysterols)

Derivatization of this compound is important for creating compounds with altered biological activities or properties suitable for specific research assays. One class of derivatives includes sulfated oxysterols. Oxysterols, which are oxidized derivatives of cholesterol, can undergo sulfation, a process that can significantly impact their biological functions, including their interaction with nuclear receptors and their transport and metabolism. metabolomicsworkbench.orggoogle.com While the direct sulfation of this compound was not explicitly detailed, the broader context of preparing sulfated oxysterols for biological assays is relevant. Oxysterols are derived from cholesterol and have been shown to modulate NMDA receptor function, and new oxysterols and their derivatives are being developed for potential therapeutic uses. google.com The Metabolomics Workbench database lists sulfated sterol/bile acid conjugates, indicating the existence and relevance of such sulfated derivatives in biological systems and research. metabolomicsworkbench.org The preparation of sulfated derivatives of this compound or related oxysterols would typically involve chemical sulfation methods applied to hydroxyl groups present in the molecule or introduced through further oxidation.

Synthesis of Aza-steroids containing this compound scaffold

Aza-steroids are a class of synthetic steroids where a carbon atom in the steroid ring structure is replaced by a nitrogen atom. The synthesis of aza-steroids containing the this compound scaffold involves the chemical modification of the steroid skeleton to incorporate nitrogen while retaining or introducing the key structural features of this compound (the ketone at C-3 and the double bond at C-5). This area of research focuses on creating novel compounds with potentially different biological activities compared to their carbon-based counterparts. Examples of aza-steroids include finasteride (B1672673) and dutasteride, which are synthetic 4-azasteroids used as inhibitors of steroid 5α-reductase. nih.govnih.gov While these examples are based on a saturated or Δ¹-unsaturated A ring, the general approach to synthesizing aza-steroids involves multi-step organic synthesis, often starting from readily available steroids or steroid precursors and employing reactions to form the nitrogen-containing ring and introduce desired functionalities. The synthesis of aza-steroids specifically incorporating the this compound scaffold would require synthetic strategies that build or modify the steroid nucleus to include the aza functionality while preserving or installing the C-3 ketone and the Δ⁵ double bond. Research in this area aims to explore the pharmacological potential of such modified steroid structures.

Analytical Methodologies for 5 Cholesten 3 One and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating 5-Cholesten-3-one and its metabolites from complex biological or chemical matrices, as well as from each other.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of sterols, including this compound and its derivatives. HPLC allows for the separation of compounds based on their polarity, size, or other chemical properties, depending on the stationary phase and mobile phase used.

HPLC has been employed in the purification of cholesterol derivatives, such as cholest-4-en-3-one, which can be synthesized from cholest-5-en-3-one. A purification process involving extraction, washing, evaporation, column chromatography separation, and recrystallization, followed by HPLC analysis, has been reported to yield cholest-4-en-3-one with high purity (>99%). nih.gov HPLC analysis of crude products from biotransformation systems has revealed the presence of multiple unexpected substances, highlighting the importance of purification steps. nih.gov

Reverse-phase HPLC, often coupled with mass spectrometry, is particularly useful for analyzing more polar sterol metabolites, such as sulfated oxysterols. plos.org, nih.gov For instance, a water-soluble oxysterol product isolated from hepatocytes was purified using reverse-phase HPLC before tandem mass spectrometry analysis. plos.org, nih.gov

HPLC can also be used to assess the radiochemical purity of labeled sterols, including tritiated forms of sterols relevant to cholesterol biosynthesis and related syndromes. researchgate.net Different HPLC methods, including normal phase, reversed phase, and silver-ion (Ag+) HPLC, have been used for this purpose. researchgate.net

Gas Chromatography (GC) for Sterol Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of sterols, often coupled with mass spectrometry (GC-MS) for identification and quantification. GC is particularly suitable for volatile or semi-volatile compounds, and sterols are often analyzed as trimethylsilyl (B98337) (TMS) derivatives to improve their volatility and thermal stability. gcms.cz

GC-based methods have been routinely used for the measurement of sterols like 5α-cholestanol. ohsu.edu, capes.gov.br Analyzing cholesterol oxidation products (COPs) as TMS derivatives by capillary GC coupled to a mass-selective detector has been developed for determining these compounds in biological materials and food. researchgate.net, gcms.cz This approach helps avoid thermal degradation and improves the separation of various COPs. gcms.cz Capillary columns used in GC methods are suggested to provide good chromatographic separation, with MS analysis being crucial for structural identification. researchgate.net

Internal standards, such as 5α-cholestane, dihydrocholesterol (B116495) (5α-cholestan-3β-ol), epicoprostanol (B1214048) (5β-cholestan-3α-ol), and betulin, are commonly used in GC for phytosterol quantification. aocs.org Sample preparation for GC analysis of phytosterols (B1254722) typically involves lipid extraction, saponification to convert conjugated or esterified forms to free sterols, and derivatization. aocs.org

Spectroscopic Approaches

Spectroscopic techniques provide valuable information about the structure, concentration, and reaction kinetics of this compound and its metabolites.

Ultraviolet (UV) Spectroscopy for Kinetic Studies

Ultraviolet (UV) spectroscopy is a useful tool for studying the kinetics of reactions involving compounds that absorb UV light. The isomerization of this compound to 4-cholesten-3-one (B1668897), for example, can be followed by monitoring the changes in absorbance at 240 nm. uni-konstanz.de, oup.com This wavelength is characteristic of the α,β-unsaturated ketone structure present in 4-cholesten-3-one.

UV-visible spectroscopy allows for the determination of substance concentrations and thus enables the study of reaction rates and the determination of rate equations. rsc.org This technique is widely used in research and analytical laboratories for the quantitative analysis of molecules that absorb UV and visible radiation. rsc.org Kinetic absorption spectroscopy has been used in studies involving this compound. core.ac.uk The acid and base catalyzed isomerization of this compound has also been used as an experiment to introduce students to UV spectroscopy and its application in following reaction rates. acs.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is essential for the identification and quantification of this compound and its metabolites. MS provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and structural fragments of a compound.

GC-MS has been used for the analysis of cholesterol and its oxygen derivatives in biological materials. researchgate.net Mass spectra of this compound are available in mass spectral libraries. nih.gov

Tandem Mass Spectrometry (MS/MS), where selected ions are fragmented and the resulting fragments are analyzed, provides more specific and sensitive detection. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a powerful technique for the quantification of sterols and their metabolites in complex biological samples like plasma. ohsu.edu, researchgate.net, lcms.cz, capes.gov.br ESI-MS/MS allows for sensitive detection of ketosterol bile acid precursors that accumulate in certain conditions. researchgate.net, ohsu.edu

LC-ESI-MS/MS methods have been developed for the quantification of 7α-hydroxy-4-cholesten-3-one, a metabolite related to bile acid biosynthesis, in human serum and plasma. ohsu.edu, researchgate.net, capes.gov.br, amanote.com These methods often utilize stable isotope dilution techniques and derivatization to enhance sensitivity and specificity. researchgate.net, amanote.com For example, derivatization with Girard's P reagent or picolinoyl ester has been used for sensitive LC-ESI-MS/MS quantification of ketosterols. researchgate.net, ohsu.edu, amanote.com

LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode has been used for the analysis of cholesterol and related sterols. lcms.cz The nonpolar nature of sterols makes APCI a suitable ionization source, providing good sensitivity without derivatization. lcms.cz Chromatographic resolution remains crucial in LC-MS/MS for differentiating isobaric compounds. lcms.cz

Qualitative LC–MS/MS methods utilizing a set of pure chemical standards have been developed to facilitate the identification and distribution of sterols and bile acids in biological samples. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including sterols. NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. jchps.com, weebly.com, researchgate.net

NMR spectroscopy has been used to confirm the structure of synthesized sterol metabolites. plos.org, nih.gov Analysis of 1H and 13C-NMR spectra can reveal the conformation of complex ring systems within steroidal structures. researchgate.net For example, NMR analysis has been used to study the conformations of the 10-membered ring in 5,10-secosteroids derived from cholesterol. researchgate.net

NMR, in combination with other spectroscopic techniques like MS and IR, has been used for the identification and structural characterization of cholesterol oxidation products. researchgate.net Recent advancements in 2D-NMR experiments combined with advanced instrumentation allow for the structural elucidation of new organic compounds with small sample amounts. researchgate.net

Enzyme-Coupled Assays for Cholesterol Oxidase Activity

Enzyme-coupled assays are commonly used to measure the activity of cholesterol oxidase (EC 1.1.3.6), an enzyme that catalyzes the oxidation of cholesterol (5-cholesten-3β-ol) google.comresearchgate.net. This reaction initially produces this compound and hydrogen peroxide, followed by the isomerization of this compound to 4-cholesten-3-one google.comresearchgate.net. Cholesterol oxidase is a flavin adenine (B156593) dinucleotide (FAD)-dependent bifunctional enzyme researchgate.net.

A standard enzymatic assay for cholesterol oxidase activity involves coupling the production of hydrogen peroxide with a colorimetric reaction. In one method, the hydrogen peroxide generated is coupled oxidatively with 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of peroxidase to yield a quinoneimine chromogen, which can be measured spectrophotometrically at 500 nm google.comnih.govoup.com. Another method measures the formation of 4-cholesten-3-one directly by measuring the absorbance at 240 nm oup.comscielo.br.

The reaction catalyzed by cholesterol oxidase can be represented as: Cholesterol + O₂ → this compound + H₂O₂ nih.gov this compound → 4-Cholesten-3-one researchgate.net

Assays are typically performed under specific conditions, such as at pH 7.5 and 25°C, using a continuous spectrophotometric rate determination method . Reagents include potassium phosphate (B84403) buffer, o-dianisidine solution, cholesterol dissolved with Triton X-100, and peroxidase . One unit of cholesterol oxidase activity is often defined as the amount of enzyme that converts 1.0 µmol of cholesterol to 4-cholesten-3-one per minute under specified conditions .

Research findings using enzyme-coupled assays have characterized the substrate specificity of cholesterol oxidase from various sources, such as Streptomyces sp. and Brevibacterium sp. google.comscielo.broup.com. Studies have shown that while cholesterol oxidase has high activity for cholesterol, it may show moderate activity for other sterols like pregnenolone (B344588) and dihydrocholesterol, and little to no activity for compounds like estrone (B1671321) and 5-cholesten-3β-ol-7-one oup.com. Site-directed mutagenesis studies using these assays have helped identify key amino acid residues involved in the oxidation and isomerization reactions catalyzed by cholesterol oxidase researchgate.netoup.comoup.com. For instance, mutations at the Glu356 residue in Streptomyces sp. cholesterol oxidase can remove isomerase activity while retaining oxidation activity oup.com.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Quantitative real-time polymerase chain reaction (RT-qPCR) is a widely used technique for analyzing gene expression levels bio-rad.combio-rad.comunite.it. This method quantifies the amount of specific mRNA molecules in a sample, providing insights into the transcriptional activity of genes bio-rad.comunite.it. In the context of this compound and related metabolic pathways, RT-qPCR can be used to measure the expression of genes involved in cholesterol synthesis, metabolism, transport, and signaling pathways influenced by sterols and oxysterols.

The RT-qPCR process involves several steps: RNA extraction from the biological sample, reverse transcription of the RNA into complementary DNA (cDNA), and quantitative PCR amplification of the cDNA using target-specific primers and fluorescent probes or dyes unite.it. The amount of fluorescence detected during the PCR reaction is proportional to the initial amount of target mRNA in the sample unite.it. Gene expression levels are typically normalized to one or more reference genes (housekeeping genes) to account for variations in RNA input and reverse transcription efficiency nih.govresearchgate.net. The relative quantification of gene expression is often calculated using the ΔΔCT method nih.gov.

RT-qPCR can be performed as a one-step or two-step assay unite.it. The two-step method, where reverse transcription and PCR are performed separately, is often preferred for its flexibility and ability to use different priming strategies unite.it.

Research has utilized RT-qPCR to study the effects of cholesterol metabolites, such as 5-cholesten-3β, 25-diol 3-sulfate (25HC3S), on gene expression. For example, RT-qPCR analysis showed that 25HC3S significantly up-regulated the expression of cell cycle-related genes like FoxM1b, CDC25b, Cyclin A, and c-Myc in mouse liver tissues at certain concentrations nih.gov. Another study used RT-qPCR to demonstrate that a novel sulfated oxysterol, 5-cholesten-3β, 25-diol, disulfate (25HCDS), decreased the expression of key genes involved in lipid biosynthesis, such as ACC, FAS, and HMG-CoA reductase, by suppressing SREBP-1/2 signaling in mouse models plos.orgvcu.edu. RT-qPCR has also been used to analyze the expression of sulfotransferase enzymes like SULT2B1b, which are involved in the metabolism of oxysterols researchgate.net.

Table 1: Example of Gene Expression Changes Measured by RT-qPCR (Illustrative Data based on Search Results)

| Gene | Treatment (e.g., 25HC3S) | Relative mRNA Level (Fold Change vs. Control) | Significance (e.g., P < 0.05) |

| FoxM1b | 5 mg/kg | ↑ (Significant) | Yes nih.gov |

| CDC25b | 5 mg/kg | ↑ (Significant) | Yes nih.gov |

| Cyclin A | 5 mg/kg | ↑ (Significant) | Yes nih.gov |

| c-Myc | 5 mg/kg | ↑ (Significant) | Yes nih.gov |

| ACC | 25HCDS | ↓ (Significant) | Yes plos.org |

| FAS | 25HCDS | ↓ (Significant) | Yes plos.org |

| HMGCR | 25HCDS | ↓ (Significant) | Yes plos.org |

| SULT2B1b | 25HC3S | ↓ (Significant) | Yes researchgate.net |

Western Blot Analysis for Protein Expression

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample uni-freiburg.dejci.org. This method is essential for studying the expression levels of enzymes, receptors, and other proteins involved in the synthesis, metabolism, and signaling pathways related to this compound and its metabolites.

The process involves separating proteins by gel electrophoresis (typically SDS-PAGE), transferring the separated proteins onto a solid support membrane (such as PVDF), and then detecting the protein of interest using specific antibodies nih.govuts.edu.au. The primary antibody binds to the target protein, and a labeled secondary antibody (e.g., conjugated to an enzyme or fluorescent marker) binds to the primary antibody. The signal from the label is then detected and quantified, providing a measure of the protein's abundance jci.org. Loading controls, such as β-actin or GAPDH, are used to normalize for variations in protein loading and transfer efficiency nih.govjci.org.

Western blot analysis has been employed to study the protein expression levels of key regulators in lipid metabolism and inflammatory responses influenced by oxysterols. For instance, Western blot analysis was used to examine the protein levels of LXRα, SREBP-1c, ABCA1, and PCNA in mouse liver tissues treated with 25HC3S nih.gov. The results indicated that 25HC3S treatment affected the expression of these proteins nih.gov. Similarly, Western blot has been used to assess the protein expression of SULT2B1b, an enzyme involved in oxysterol sulfation, showing that 25HC3S can decrease SULT2B1b protein levels researchgate.net. Studies investigating the effects of (+)-cholesten-3-one on osteogenic differentiation have also utilized Western blot to confirm the increased expression of osteogenesis markers and Vitamin D Receptor (VDR) nih.gov.

Table 2: Example of Protein Expression Changes Measured by Western Blot (Illustrative Data based on Search Results)

| Protein | Treatment (e.g., 25HC3S) | Relative Protein Level (Fold Change vs. Control) | Significance (e.g., P < 0.05) |

| LXRα | 5 mg/kg | Affected (Significant) | Yes nih.gov |

| SREBP-1c | 5 mg/kg | Affected (Significant) | Yes nih.gov |

| ABCA1 | 5 mg/kg | Affected (Significant) | Yes nih.gov |

| PCNA | 5 mg/kg | Affected (Significant) | Yes nih.gov |

| SULT2B1b | 25HC3S | ↓ (Significant) | Yes researchgate.net |

| VDR | (+)-Cholesten-3-one | ↑ (Significant) | Yes nih.gov |

| Osteopontin | (+)-Cholesten-3-one | ↑ (Significant) | Yes nih.gov |

Luciferase Reporter Gene Assays for Pathway Activation Studies

Luciferase reporter gene assays are powerful tools for studying the activation of specific signaling pathways and the regulatory activity of DNA sequences wikipedia.orgindigobiosciences.comthermofisher.com. These assays utilize a reporter gene, such as luciferase, linked to a regulatory element of interest, such as a promoter or a response element indigobiosciences.comthermofisher.com. When the signaling pathway is activated or a compound interacts with a receptor that binds to the regulatory element, the expression of the luciferase gene is induced, leading to the production of luciferase enzyme indigobiosciences.comthermofisher.com. Luciferase catalyzes a reaction that produces light in the presence of a substrate (e.g., luciferin), and the amount of light emitted can be easily measured using a luminometer indigobiosciences.compromega.kr. The light intensity is proportional to the level of reporter gene expression, providing a quantitative readout of pathway activation or regulatory activity indigobiosciences.compromega.kr.

Luciferase reporter assays are widely used to screen compounds for their ability to activate or inhibit specific nuclear receptors or signaling pathways nih.govnih.gov. In the context of this compound and related compounds, these assays can help determine if these molecules act as ligands for nuclear receptors or modulate pathways involved in processes like inflammation, lipid metabolism, or differentiation.

Research has employed luciferase reporter assays to investigate the effects of this compound and its metabolites on nuclear receptor activity and pathway activation. For example, 5-cholestenone showed an inhibitory effect on TNFα-induced nuclear factor kappa B (NFκB) activation in an NFκB luciferase gene reporter assay researchgate.net. This suggests that 5-cholestenone may suppress the NFκB signaling pathway, contributing to the alleviation of inflammation researchgate.net.

Another study used a Vitamin D Receptor Response Element (VDRE) reporter gene assay to identify steroids that enhance osteogenic differentiation nih.gov. (+)-Cholesten-3-one effectively promoted the activity of the VDRE promoter, indicating that it may activate Vitamin D Receptor (VDR) signaling nih.gov. This finding was supported by the observation that (+)-cholesten-3-one increased the expression of osteopontin, a known VDR target gene nih.gov. Luciferase reporter assays have also been used to assess the activation of the pregnane (B1235032) X receptor (PXR) by various bile acid intermediates, including 7α-hydroxy-4-cholesten-3-one and 4-cholesten-3-one nih.govpnas.org. These studies revealed species-specific differences in PXR activation by these compounds nih.govpnas.org.

Table 3: Example of Pathway Activation Measured by Luciferase Reporter Assay (Illustrative Data based on Search Results)

| Pathway/Reporter | Compound | Effect on Reporter Activity | Implication |

| NFκB | 5-Cholestenone | ↓ (Inhibitory) | Suppression of inflammation researchgate.net |

| VDRE (VDR) | (+)-Cholesten-3-one | ↑ (Activation) | Activation of VDR signaling nih.gov |

| PXR | 7α-hydroxy-4-cholesten-3-one | ↑ (Activation, species-dependent) | PXR activation nih.govpnas.org |

| PXR | 4-cholesten-3-one | ↑ (Activation, species-dependent) | PXR activation nih.govpnas.org |

Advanced Research Perspectives on 5 Cholesten 3 One

Computational Studies and Molecular Modeling of 5-Cholesten-3-one Interactions

Computational studies and molecular modeling play a crucial role in understanding the behavior and interactions of this compound at the molecular level. These in silico approaches allow researchers to predict its binding affinity to target proteins, analyze its conformational landscape, and simulate its interactions within biological membranes or enzymatic active sites. schrodinger.comcnu.ac.krrjraap.com

Molecular docking simulations, for instance, can provide insights into how this compound might interact with enzymes involved in steroid metabolism or receptors implicated in cellular signaling. By evaluating binding energies and identifying key interaction points, computational studies can guide the design of experiments and the development of potential therapeutic strategies. schrodinger.comrjraap.com While specific detailed research findings on computational studies solely focused on this compound interactions were not extensively highlighted in the search results, the general application of these techniques to steroid interactions and drug design is well-established. schrodinger.comcnu.ac.krrjraap.combiomedpharmajournal.orgderpharmachemica.com For example, molecular docking has been used to analyze the binding potential of various small molecules, including steroid derivatives, to target receptors like the estrogen receptor (ER) in the context of breast cancer research. biomedpharmajournal.org

Metabolomics Profiling in Diverse Biological Contexts

Metabolomics, the comprehensive study of small-molecule metabolites within a biological system, is a powerful tool for profiling the presence and concentration of this compound in various biological contexts. nih.govhumanmetabolome.comiastatedigitalpress.comnih.gov This approach can reveal how this compound levels fluctuate in different physiological or pathological states, providing clues about its metabolic origins, fate, and potential roles as a biomarker or mediator of biological processes. nih.govnih.gov

Research utilizing metabolomics has shown that this compound is a metabolite of cholesterol, and its levels can be analyzed in biological samples such as fecal matter and tumor tissues. nih.govresearchgate.netbiorxiv.org For instance, studies investigating cholesterol metabolism by intestinal microorganisms have identified this compound as an intermediate in the conversion of cholesterol to other compounds like 4-cholestenone and coprostanol. nih.gov Furthermore, metabolomics profiling in the context of colorectal cancer has revealed altered levels of this compound in tumor tissues compared to normal tissues. biorxiv.org

Exploration of Novel Enzymatic Pathways for this compound Metabolism

The metabolism of this compound involves specific enzymatic pathways. Understanding these pathways is crucial for elucidating its biological functions and identifying potential targets for intervention. Research has explored enzymes involved in the conversion of cholesterol to this compound and its subsequent metabolic transformations.

Cholesterol oxidase, for example, is known to catalyze the oxidation of cholesterol to this compound, followed by the isomerization of this compound to 4-cholesten-3-one (B1668897). researchgate.net This suggests a key role for cholesterol oxidase in the initial steps of this compound formation from cholesterol. researchgate.net

Furthermore, studies on bile acid biosynthesis have suggested a minor pathway involving the 27-hydroxylation of cholestenone (which includes this compound) by the mitochondrial sterol 27-hydroxylase (CYP27A1). researchgate.net This could lead to the formation of 27-hydroxycholestenone, which may then be further metabolized. researchgate.net While this is considered a minor pathway compared to the main bile acid synthesis routes starting from cholesterol, it highlights potential alternative enzymatic transformations of this compound. researchgate.net

Research into novel enzymatic pathways continues to uncover the complex metabolic fate of this compound and its potential interplay with other metabolic networks.

Development of this compound Analogs for Targeted Therapeutic Interventions

The biological activities observed for this compound and related steroidal compounds have spurred interest in developing synthetic analogs with enhanced potency, specificity, or desirable pharmacokinetic properties for targeted therapeutic interventions. nih.gov The modification of the steroid scaffold can lead to compounds with altered interactions with enzymes, receptors, or cellular membranes. nih.gov

One area of research involves the synthesis of nitrone derivatives of steroids, including those derived from this compound. nih.gov These modifications can introduce new chemical properties and potential biological activities, such as radical trapping properties. nih.gov For example, nitrones have been explored for their potential therapeutic applications in conditions like ischemic stroke. nih.gov The synthesis of N-methyl cholesteronitrones from this compound has been reported, demonstrating the feasibility of generating analogs from this compound. nih.gov

The development of this compound analogs represents a promising avenue for discovering novel therapeutic agents by leveraging the core structure of this endogenous steroid.

Interdisciplinary Research on this compound in Endocrine and Metabolic Diseases

Interdisciplinary research is increasingly exploring the role of this compound in the context of endocrine and metabolic diseases. Given its origin from cholesterol and its involvement in metabolic pathways, this compound is a candidate for investigation in conditions characterized by dysregulated lipid metabolism, inflammation, and hormonal imbalances. nih.govresearchgate.netexplorationpub.com

Studies in obese diabetic (db/db) mice, a model for metabolic syndrome, have shown that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia. nih.govresearchgate.net Furthermore, this compound demonstrated an inhibitory effect on TNFα-induced NFκB activation, suggesting potential anti-inflammatory properties that could contribute to the alleviation of metabolic disorders. nih.govresearchgate.net These findings highlight a potential link between this compound, inflammation, and glucose metabolism in the context of metabolic disease. nih.govresearchgate.net

While the exact mechanisms are still under investigation, this interdisciplinary research, combining expertise in endocrinology, metabolism, and biochemistry, is crucial for understanding the complex interplay of this compound in these diseases and for exploring its potential as a therapeutic target or dietary intervention. nih.govresearchgate.netexplorationpub.com

Q & A

Q. How should researchers structure a discussion section to contextualize this compound findings within existing literature?

- Answer : Discuss results in relation to prior work (e.g., contrasting isomerization rates with other steroidal ketones). Address limitations (e.g., purity constraints) and propose follow-up experiments (e.g., isotopic labeling to track reaction pathways). Use subheadings to separate mechanistic interpretations, biological implications, and methodological innovations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.